N-(Naphthalen-1-yl)-N-phenyl[1,1'-biphenyl]-4-amine
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Overview
Description
N-([1,1’-Biphenyl]-4-yl)-N-phenylnaphthalen-1-amine is an organic compound known for its applications in organic electronics, particularly in organic light-emitting diodes (OLEDs). This compound is recognized for its excellent hole-transporting properties, making it a crucial material in the development of high-efficiency OLEDs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([1,1’-Biphenyl]-4-yl)-N-phenylnaphthalen-1-amine typically involves the condensation of biphenyl derivatives with naphthylamines. One common method includes the reaction of [1,1’-biphenyl]-4,4’-dicarbaldehyde with naphthylamine under acidic conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound often employs thermal deposition techniques. The compound is synthesized in a vacuum chamber at elevated temperatures, ensuring high purity and yield .
Chemical Reactions Analysis
Types of Reactions
N-([1,1’-Biphenyl]-4-yl)-N-phenylnaphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or alkylated biphenyl derivatives.
Scientific Research Applications
N-([1,1’-Biphenyl]-4-yl)-N-phenylnaphthalen-1-amine is extensively used in scientific research, particularly in the fields of:
Chemistry: As a hole-transporting material in the synthesis of organic semiconductors.
Biology: Investigated for its potential interactions with biological molecules.
Medicine: Explored for its potential use in drug delivery systems.
Industry: Widely used in the production of OLEDs and other organic electronic devices
Mechanism of Action
The compound exerts its effects primarily through its ability to transport holes in organic electronic devices. It interacts with the electronic states of the material, facilitating the movement of charge carriers. This mechanism is crucial for the efficient functioning of OLEDs, where the compound helps in the recombination of electrons and holes to produce light .
Comparison with Similar Compounds
Similar Compounds
N,N’-Bis(naphthalen-1-yl)-N,N’-bis(phenyl)benzidine: Similar in structure but with additional methyl groups on the biphenyl unit.
Biphenyl: A simpler structure without the naphthyl and phenylamine groups.
Uniqueness
N-([1,1’-Biphenyl]-4-yl)-N-phenylnaphthalen-1-amine is unique due to its high hole mobility and thermal stability, which are superior to many other hole-transporting materials. This makes it particularly valuable in the development of high-performance OLEDs .
Properties
CAS No. |
131059-47-7 |
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Molecular Formula |
C28H21N |
Molecular Weight |
371.5 g/mol |
IUPAC Name |
N-phenyl-N-(4-phenylphenyl)naphthalen-1-amine |
InChI |
InChI=1S/C28H21N/c1-3-10-22(11-4-1)23-18-20-26(21-19-23)29(25-14-5-2-6-15-25)28-17-9-13-24-12-7-8-16-27(24)28/h1-21H |
InChI Key |
QXNLJQJSKIGAJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
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